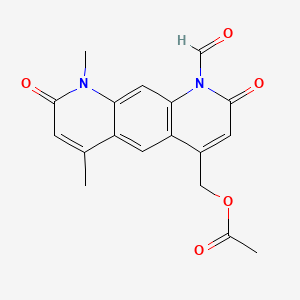
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is a complex organic compound with the molecular formula C18H16N2O5 and a molecular weight of 340.33 g/mol . This compound is known for its unique structure, which includes a pyridoquinoline core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the pyridoquinoline core followed by functional group modifications to introduce the carboxaldehyde and acetate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the carboxaldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoquinoline derivatives: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with a quinoline core, lacking the pyrido modification.
Carboxaldehyde derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5978-63-2 |
|---|---|
Molekularformel |
C18H16N2O5 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
(1-formyl-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinolin-4-yl)methyl acetate |
InChI |
InChI=1S/C18H16N2O5/c1-10-4-17(23)19(3)15-7-16-14(6-13(10)15)12(8-25-11(2)22)5-18(24)20(16)9-21/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
ZIIOVWNQBWGLMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



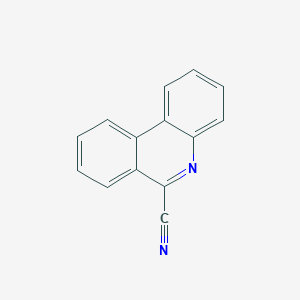
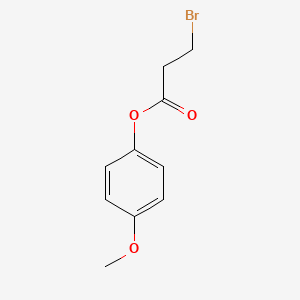
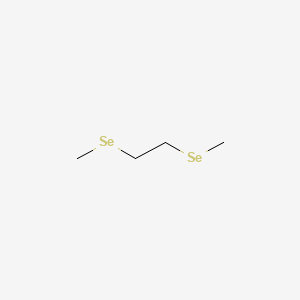
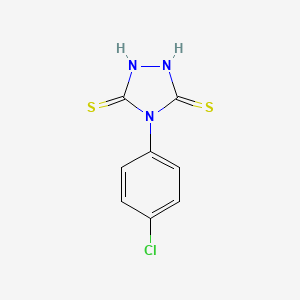

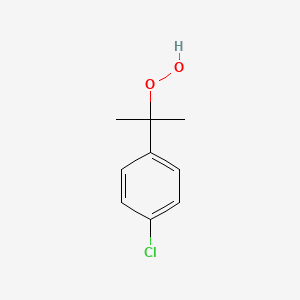
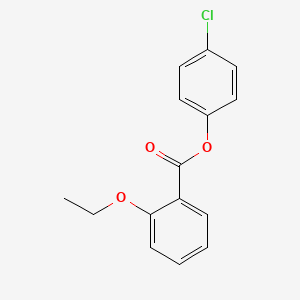


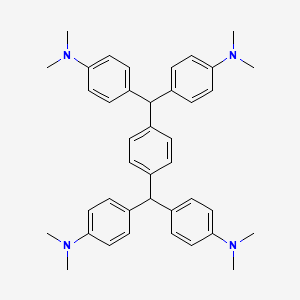
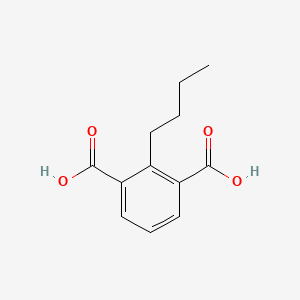
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
